N1–H Hydrogen Bond Donor Availability: A Structural Differentiator from 1,3-Dimethyl Analog
The 3,6-dimethyl substitution pattern preserves a free N1–H hydrogen bond donor, whereas the 1,3-dimethyl isomer (CAS 46155-89-9) bears a methyl group at N1, eliminating this donor. Hydrogen bond donor count is a critical parameter in drug design, influencing target binding, solubility, and permeability .
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 H-bond donors (N1–H, N5–H) |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione: 1 H-bond donor (N5–H only) |
| Quantified Difference | Δ = +1 H-bond donor for 3,6-dimethyl vs. 1,3-dimethyl |
| Conditions | Structural analysis based on computed molecular properties from SMILES: O=C1NC2=C(NC(C)=C2)C(N1C) (3,6-dimethyl) vs. O=C1C2=C(C=CN2)N(C)C(N1C)=O (1,3-dimethyl) |
Why This Matters
The additional hydrogen bond donor in the 3,6-dimethyl compound provides a distinct pharmacophoric feature that can be exploited for target engagement where an N1–H interaction is required, directly influencing procurement choice for structure-based drug design programs.
